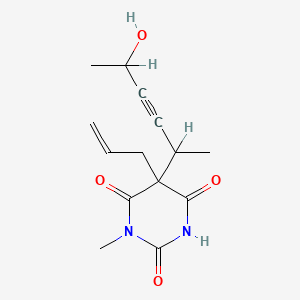
4'-Hydroxymethohexital
説明
4'-Hydroxymethohexital is a hydroxylated metabolite of methohexital, a short-acting barbiturate derivative used primarily as an anesthetic agent. While methohexital acts as a central nervous system depressant by potentiating GABAA receptor activity, the 4'-hydroxy metabolite is of interest due to its altered pharmacokinetic and pharmacodynamic properties. Hydroxylation at the 4' position typically impacts metabolic clearance, solubility, and receptor binding affinity.
特性
CAS番号 |
80832-89-9 |
|---|---|
分子式 |
C14H18N2O4 |
分子量 |
278.3 g/mol |
IUPAC名 |
5-(5-hydroxyhex-3-yn-2-yl)-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H18N2O4/c1-5-8-14(9(2)6-7-10(3)17)11(18)15-13(20)16(4)12(14)19/h5,9-10,17H,1,8H2,2-4H3,(H,15,18,20) |
InChIキー |
MTMBJMKMFXBBIP-UHFFFAOYSA-N |
SMILES |
CC(C#CC(C)O)C1(C(=O)NC(=O)N(C1=O)C)CC=C |
正規SMILES |
CC(C#CC(C)O)C1(C(=O)NC(=O)N(C1=O)C)CC=C |
同義語 |
4'-hydroxymethohexital 4'-hydroxymethohexitone |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde (4-HBA) is a phenolic aldehyde with a hydroxyl group at the para position. Though structurally distinct from 4'-Hydroxymethohexital, its hydroxylation pattern offers insights into solubility and reactivity:
4-HBA’s hydroxyl group enhances hydrogen-bonding capacity, which correlates with its antioxidant efficacy . For this compound, hydroxylation may reduce lipid solubility compared to methohexital, prolonging elimination half-life.
4-(Dimethylamino)benzohydrazide
This hydrazide derivative features a dimethylamino group and a benzohydrazide moiety. Key comparisons include:
The dimethylamino group in 4-(Dimethylamino)benzohydrazide increases basicity, contrasting with the acidic hydroxyl group in this compound. This difference likely influences receptor binding; barbiturates rely on electronegative moieties for GABAA interaction, while hydrazides may target enzymatic pathways .
Pharmacokinetic and Metabolic Considerations
Metabolism :
Elimination :
- This compound’s hydroxyl group may facilitate renal excretion, similar to 4-HBA’s rapid clearance in pharmacokinetic studies .
Limitations of Available Evidence
The provided sources focus on unrelated compounds (4-HBA and 4-(Dimethylamino)benzohydrazide), necessitating caution in extrapolating data. Key gaps include:
- Absence of direct structural or pharmacological data on this compound.
- Limited overlap in functional groups or therapeutic targets between compared compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


